molecular formula C25H37N5O7 B12607253 L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline CAS No. 915223-98-2

L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline

Katalognummer: B12607253
CAS-Nummer: 915223-98-2
Molekulargewicht: 519.6 g/mol
InChI-Schlüssel: KQNAFAGXJZKPMM-LJZWMIMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline is a tetrapeptide composed of the amino acids tyrosine, glutamine, isoleucine, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can yield peptides with reduced disulfide bonds.

Wissenschaftliche Forschungsanwendungen

L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery system.

    Industry: Utilized in the development of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it may influence cellular signaling pathways by interacting with G-protein coupled receptors (GPCRs) or other membrane proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Tyrosyl-L-glutaminyl-L-isoleucyl-L-proline is unique due to its specific sequence and the presence of tyrosine, which can undergo unique chemical modifications such as oxidation to dityrosine. This distinct sequence imparts specific biological activities and potential therapeutic applications that differentiate it from other peptides.

Eigenschaften

CAS-Nummer

915223-98-2

Molekularformel

C25H37N5O7

Molekulargewicht

519.6 g/mol

IUPAC-Name

(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H37N5O7/c1-3-14(2)21(24(35)30-12-4-5-19(30)25(36)37)29-23(34)18(10-11-20(27)32)28-22(33)17(26)13-15-6-8-16(31)9-7-15/h6-9,14,17-19,21,31H,3-5,10-13,26H2,1-2H3,(H2,27,32)(H,28,33)(H,29,34)(H,36,37)/t14-,17-,18-,19-,21-/m0/s1

InChI-Schlüssel

KQNAFAGXJZKPMM-LJZWMIMPSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Kanonische SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.